molecular formula C15H10O2 B1619602 1-Phenanthrenecarboxylic acid CAS No. 27875-89-4

1-Phenanthrenecarboxylic acid

Cat. No. B1619602
CAS RN: 27875-89-4
M. Wt: 222.24 g/mol
InChI Key: KFDKNTQGTAEZGC-UHFFFAOYSA-N
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Description

1-Phenanthrenecarboxylic acid is a chemical compound with the molecular formula C15H10O2 . It has an average mass of 222.239 Da and a monoisotopic mass of 222.068085 Da . There are several isomers of this compound, including 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7- (1-methylethylidene)-, methyl ester .


Molecular Structure Analysis

The molecular structure of 1-Phenanthrenecarboxylic acid consists of a phenanthrene core with a carboxylic acid functional group attached to one of the carbon atoms . The exact structure can vary depending on the specific isomer of the compound .


Physical And Chemical Properties Analysis

1-Phenanthrenecarboxylic acid has a molecular formula of C15H10O2, an average mass of 222.239 Da, and a monoisotopic mass of 222.068085 Da .

Safety and Hazards

When handling 1-Phenanthrenecarboxylic acid, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDKNTQGTAEZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873119
Record name 1-​Phenanthrenecarboxyl​ic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenanthrenecarboxylic acid

CAS RN

27875-89-4
Record name 1-Phenanthrenecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-​Phenanthrenecarboxyl​ic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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